molecular formula C11H11FO2 B151031 プラズグレルのα-ヒドロキシ不純物 CAS No. 1100905-45-0

プラズグレルのα-ヒドロキシ不純物

カタログ番号: B151031
CAS番号: 1100905-45-0
分子量: 194.2 g/mol
InChIキー: KMIRUKGYDUOZOF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Cyclopropyl-2-(2-fluorophenyl)-2-hydroxyethanone is a useful research compound. Its molecular formula is C11H11FO2 and its molecular weight is 194.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Cyclopropyl-2-(2-fluorophenyl)-2-hydroxyethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclopropyl-2-(2-fluorophenyl)-2-hydroxyethanone including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

プラズグレルの合成

プラズグレルのα-ヒドロキシ不純物は、プラズグレルの合成における有用な合成中間体です . プラズグレルは、心血管疾患の治療に使用されるチエノピリジンADP受容体拮抗薬です . プラズグレルの合成には、N保護、ホウ酸置換、N置換など、いくつかのステップが含まれます .

プラズグレルの合成の改善

プラズグレルのα-ヒドロキシ不純物に含まれる不純物は、プラズグレルの合成へのアクセスを改善することができます . この経路の全体的な収率は、7ステップで50%です . このプロセスの他の用途が調査中です .

原薬 (API)

原薬 (API) として、プラズグレルのα-ヒドロキシ不純物は、最先端の医薬品開発において重要な役割を果たしています . その汎用性により、研究者は新規薬剤候補の合成における可能性を探ることができます .

心血管疾患の標的化

プラズグレルのα-ヒドロキシ不純物を用いて合成できるプラズグレルは、心血管疾患の治療において主要なチエノピリジンADP受容体拮抗薬として広く使用されています . それは、同様の薬物と比較して、より安全で、より高く、より速く、より一貫したレベルの血小板凝集の阻害を提供します <path d="M708.9602478 379.17766339h-128.70369303V19.87985413H928.82905731v273.49534774c0 300.30861766-117.97838477 4

作用機序

Target of Action

Prasugrel alpha-Hydroxy Impurity, also known as 1-Cyclopropyl-2-(2-fluorophenyl)-2-hydroxy-ethanone, primarily targets the P2Y12 type ADP receptors on platelets . These receptors play a crucial role in platelet activation and aggregation, which are key processes in blood clot formation .

Mode of Action

This compound is a prodrug that requires enzymatic transformation in the liver to its active metabolite, R-138727 . The active metabolite of Prasugrel alpha-Hydroxy Impurity irreversibly binds to P2Y12 type ADP receptors on platelets . This prevents the activation of the GPIIb/IIIa receptor complex, thereby inhibiting ADP-mediated platelet activation and aggregation .

Biochemical Pathways

The inhibition of the P2Y12 receptor disrupts the ADP-mediated activation pathway of platelets. This prevents the aggregation of platelets, a key step in the formation of blood clots . The downstream effects include a reduction in thrombotic cardiovascular events in patients with conditions such as unstable angina or non-ST-elevation myocardial infarction (NSTEMI) .

Pharmacokinetics

Prasugrel, the parent drug, has a bioavailability of ≥79% . It is also mentioned that the elimination half-life is approximately 7 hours . The compound is excreted via urine and feces .

Result of Action

The result of the action of Prasugrel alpha-Hydroxy Impurity is a reduction in platelet aggregation. This leads to a decrease in the risk of thrombotic cardiovascular events in patients with certain heart conditions . It should be noted that this compound may also increase the risk of bleeding events .

生物活性

1-Cyclopropyl-2-(2-fluorophenyl)-2-hydroxyethanone, also referred to as Prasugrel diketone or Impurity G, is a chemical compound with significant biological activity, particularly in the context of cardiovascular pharmacology. This compound is primarily studied for its role as an impurity in the antiplatelet drug Prasugrel, which is utilized to prevent blood clots in patients undergoing certain cardiovascular procedures. Understanding the biological activity of this compound is crucial for assessing its safety and efficacy profile.

Chemical Structure and Properties

The molecular formula of 1-Cyclopropyl-2-(2-fluorophenyl)-2-hydroxyethanone is C₁₁H₁₁FO₂, with a molecular weight of 194.2 g/mol. The unique cyclopropyl structure enhances its interaction with biological targets, particularly the P2Y12 receptor on platelets. This receptor plays a vital role in platelet activation and aggregation, making it a key target in the design of antiplatelet therapies.

Property Value
Molecular FormulaC₁₁H₁₁FO₂
Molecular Weight194.2 g/mol
AppearancePale yellow oil
Purity~95%

1-Cyclopropyl-2-(2-fluorophenyl)-2-hydroxyethanone acts as a prodrug that requires metabolic activation to exert its pharmacological effects. Upon administration, it is converted into its active metabolite, R-138727, which selectively inhibits the P2Y12 receptor. This inhibition disrupts adenosine diphosphate (ADP)-mediated platelet activation, leading to reduced platelet aggregation and subsequently lowering the risk of thrombotic events.

Biological Activity and Pharmacological Effects

Research indicates that 1-Cyclopropyl-2-(2-fluorophenyl)-2-hydroxyethanone exhibits significant antiplatelet activity. The compound's ability to inhibit platelet aggregation has been demonstrated in various studies, highlighting its potential utility in cardiovascular therapeutics.

Case Studies

  • Antiplatelet Efficacy : In a study examining the effects of Prasugrel and its impurities on platelet function, it was found that the presence of 1-Cyclopropyl-2-(2-fluorophenyl)-2-hydroxyethanone could modulate the overall antiplatelet effect of Prasugrel. The study concluded that impurities like this compound might influence patient outcomes by altering drug efficacy and safety profiles .
  • Safety Profile Assessment : A safety assessment conducted on patients receiving Prasugrel indicated that monitoring for impurities such as 1-Cyclopropyl-2-(2-fluorophenyl)-2-hydroxyethanone is essential due to potential variations in therapeutic response .

Comparative Analysis with Similar Compounds

To better understand its biological activity, it is useful to compare 1-Cyclopropyl-2-(2-fluorophenyl)-2-hydroxyethanone with other antiplatelet agents:

Compound Name Molecular Formula Mechanism of Action Key Features
PrasugrelC₁₁H₁₁F₃N₂O₂Prodrug; P2Y12 receptor inhibitorPotent antiplatelet agent
ClopidogrelC₁₅H₁₈ClN₃O₂SProdrug; P2Y12 receptor inhibitorDifferent mechanism than Prasugrel
TicagrelorC₁₃H₁₈F₂N₄O₂Direct reversible P2Y12 inhibitorUnique structure; rapid onset

特性

IUPAC Name

1-cyclopropyl-2-(2-fluorophenyl)-2-hydroxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO2/c12-9-4-2-1-3-8(9)11(14)10(13)7-5-6-7/h1-4,7,11,14H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMIRUKGYDUOZOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C(C2=CC=CC=C2F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclopropyl-2-(2-fluorophenyl)-2-hydroxyethanone
Reactant of Route 2
Reactant of Route 2
1-Cyclopropyl-2-(2-fluorophenyl)-2-hydroxyethanone
Reactant of Route 3
Reactant of Route 3
1-Cyclopropyl-2-(2-fluorophenyl)-2-hydroxyethanone
Reactant of Route 4
Reactant of Route 4
1-Cyclopropyl-2-(2-fluorophenyl)-2-hydroxyethanone
Reactant of Route 5
Reactant of Route 5
1-Cyclopropyl-2-(2-fluorophenyl)-2-hydroxyethanone
Reactant of Route 6
Reactant of Route 6
1-Cyclopropyl-2-(2-fluorophenyl)-2-hydroxyethanone
Customer
Q & A

Q1: Can you detail the synthetic process for 1-cyclopropyl-2-(2-fluorophenyl)-2-hydroxyethanone outlined in the research?

A2: The research outlines a novel synthetic pathway for 1-cyclopropyl-2-(2-fluorophenyl)-2-hydroxyethanone, starting with o-fluorobenzaldehyde. [] The process involves several steps:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。